molecular formula C8H12N2 B1284130 4-(1-Aminoethyl)aniline CAS No. 90434-58-5

4-(1-Aminoethyl)aniline

Cat. No. B1284130
CAS RN: 90434-58-5
M. Wt: 136.19 g/mol
InChI Key: CDSPOZXUDJUBEZ-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)aniline is a chemical compound that is related to aniline derivatives. Aniline itself is a well-known compound in the chemical industry and is used as a precursor for the synthesis of various dyes, plastics, and pharmaceuticals. The presence of the aminoethyl group in 4-(1-Aminoethyl)aniline suggests that it may have unique properties and potential applications in different chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related aniline derivatives has been explored in various studies. For instance, the synthesis of sulfonated polyaniline by polymerization of the aniline heterodimer 4-aminodiphenylamine-2-sulfonic acid has been reported, which yields a new form of sulfonated polyaniline that is soluble in aqueous base and polar solvents . Although this does not directly describe the synthesis of 4-(1-Aminoethyl)aniline, it provides insight into the types of reactions and conditions that might be used for synthesizing related compounds.

Molecular Structure Analysis

The molecular structure of aniline derivatives can significantly influence their physical and chemical properties. For example, in the case of 3-amino-4-anilino-1H-isochromen-1-one and its methyl(phenyl)amino derivative, the molecules adopt similar conformations with the substituted amino group almost orthogonal to the adjacent heterocyclic ring . This suggests that the molecular structure of 4-(1-Aminoethyl)aniline would also be important in determining its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Aniline and its derivatives participate in various chemical reactions. The colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products involves the extraction of aniline and its reaction with specific reagents for the separation and determination of aniline and 4-aminophenol in mixtures . This indicates that 4-(1-Aminoethyl)aniline could also be involved in similar colorimetric reactions, which could be useful for its detection and quantification in complex mixtures.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are crucial for their practical applications. The study of sulfonated polyaniline shows that it has a room temperature dc conductivity indicative of considerable disorder in the sample, and its cyclic voltammetry in acidic conditions shows characteristic redox peaks . These properties are essential for understanding the behavior of aniline derivatives in various environments and for their potential use in electronic or sensing applications.

Scientific Research Applications

Synthesis of Anilines

  • Field : Organic Chemistry
  • Application : “4-(1-Aminoethyl)aniline” is used in the synthesis of anilines, which are important intermediates in organic chemistry . Anilines are used in the production of a wide

Chemical Modification of Silk Fibroin

  • Field : Material Science
  • Application : “4-(1-Aminoethyl)aniline” has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .
  • Method : The exact method of application is not specified, but it likely involves reacting the “4-(1-Aminoethyl)aniline” with the silk fibroin under controlled conditions .
  • Results : The modification results in a change in the hydrophilicity and structure of the silk, which could have various applications in material science .

Polycondensation Reactions

  • Field : Polymer Chemistry
  • Application : “4-(1-Aminoethyl)aniline” has been used as a reagent in polycondensation reactions .
  • Method : In a typical polycondensation reaction, “4-(1-Aminoethyl)aniline” would react with a suitable monomer to form a polymer .
  • Results : The result of the reaction would be a new polymer with properties determined by the nature of the monomer and the "4-(1-Aminoethyl)aniline" .

Safety And Hazards

4-(1-Aminoethyl)aniline is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1). It causes severe skin burns and eye damage. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

4-(1-aminoethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSPOZXUDJUBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574821
Record name 4-(1-Aminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Aminoethyl)aniline

CAS RN

90434-58-5
Record name 4-(1-Aminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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